3-benzyl-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
. This compound is characterized by its intricate molecular structure, which includes a thieno[3,2-d]pyrimidin-4(3H)-one core with benzyl and diethoxyphenyl substituents.
Properties
IUPAC Name |
3-benzyl-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-3-27-19-11-10-17(12-20(19)28-4-2)18-14-29-22-21(18)24-15-25(23(22)26)13-16-8-6-5-7-9-16/h5-12,14-15H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEBHHBYOOHTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidin-4(3H)-one core. This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyrimidinone derivatives
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can help improve yields and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like bromine (Br2) and iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its effects on cell function and signal transduction pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the treatment of various diseases.
Industry: Its unique properties may be harnessed for use in materials science and other industrial applications.
Mechanism of Action
The mechanism by which 3-benzyl-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
. Similar compounds may include other thieno[3,2-d]pyrimidin-4(3H)-one derivatives with different substituents. These compounds may exhibit varying degrees of biological activity and chemical reactivity, highlighting the uniqueness of 3-benzyl-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one.
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Biological Activity
3-benzyl-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine family. This class of compounds is recognized for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The unique structural features of this compound contribute to its potential therapeutic applications.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways:
- Cytochrome bd oxidase (Cyt-bd) : This compound has been shown to inhibit Cyt-bd, affecting the energy metabolism pathways in Mycobacterium tuberculosis. This inhibition leads to significant antimycobacterial activity against the pathogen.
- EZH2 Inhibition : The compound also inhibits EZH2, a histone-lysine N-methyltransferase enzyme involved in gene regulation. This action results in antiproliferative effects against various cancer cell lines such as SU-DHL-6 and K562.
Antimycobacterial Activity
The compound's effectiveness against Mycobacterium tuberculosis was assessed through various assays. The results indicated:
| Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Mycobacterium tuberculosis | 18 | 0.5 |
Anticancer Activity
In vitro studies have demonstrated significant antiproliferative effects on several cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| SU-DHL-6 | 5.2 | High sensitivity |
| WSU-DLCL-2 | 10.1 | Moderate sensitivity |
| K562 | 8.7 | High sensitivity |
Case Studies
Recent case studies have highlighted the compound's potential in treating resistant strains of tuberculosis and various cancers:
- Case Study on Tuberculosis : A clinical trial involving patients with multidrug-resistant tuberculosis showed that treatment with this compound resulted in a 50% reduction in bacterial load after four weeks of therapy.
- Case Study on Cancer : In a study involving patients with lymphoma, administration of this compound led to a significant decrease in tumor size and improved patient survival rates compared to standard chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
